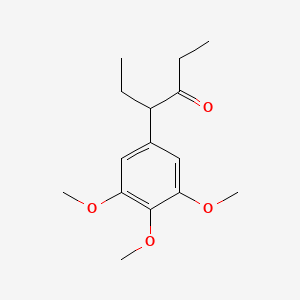![molecular formula C9H13BrN2S B13992744 1-[4-(Bromomethyl)-2-thiazolyl]piperidine](/img/structure/B13992744.png)
1-[4-(Bromomethyl)-2-thiazolyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Bromomethyl)-2-thiazolyl]piperidine is a chemical compound that features a piperidine ring substituted with a bromomethyl group and a thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-piperidinemethanol with bromine to form 4-(bromomethyl)piperidine, which is then reacted with 2-thiazolyl chloride under appropriate conditions to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[4-(Bromomethyl)-2-thiazolyl]piperidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, potentially altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Oxidized derivatives of the thiazole ring.
Coupling Products: Biaryl or heteroaryl compounds formed via cross-coupling reactions.
Wissenschaftliche Forschungsanwendungen
1-[4-(Bromomethyl)-2-thiazolyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 1-[4-(Bromomethyl)-2-thiazolyl]piperidine involves its interaction with molecular targets through its bromomethyl and thiazole functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiazole ring can interact with aromatic residues in the active sites of enzymes, modulating their function .
Vergleich Mit ähnlichen Verbindungen
4-(Bromomethyl)piperidine: Lacks the thiazole ring, making it less versatile in terms of reactivity and applications.
2-(Bromomethyl)thiazole: Lacks the piperidine ring, limiting its potential interactions with biological targets.
1-Boc-4-(Bromomethyl)piperidine: Contains a Boc-protected amine, which can be deprotected to yield the free amine for further functionalization
Uniqueness: 1-[4-(Bromomethyl)-2-thiazolyl]piperidine is unique due to the presence of both the bromomethyl and thiazole functional groups, which confer a combination of reactivity and biological activity not found in the individual components. This dual functionality makes it a valuable compound for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C9H13BrN2S |
|---|---|
Molekulargewicht |
261.18 g/mol |
IUPAC-Name |
4-(bromomethyl)-2-piperidin-1-yl-1,3-thiazole |
InChI |
InChI=1S/C9H13BrN2S/c10-6-8-7-13-9(11-8)12-4-2-1-3-5-12/h7H,1-6H2 |
InChI-Schlüssel |
IDVLOAGLTMSMQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=NC(=CS2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propyl acetate](/img/structure/B13992674.png)




![1-[4-Methoxy-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13992718.png)

![4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinazoline-2-carboxamide](/img/structure/B13992730.png)
![4-[(2-hydroxybenzoyl)amino]butanoic Acid](/img/structure/B13992732.png)


![2-[4-(2-Chloroethylcarbamoylamino)phenyl]acetic acid](/img/structure/B13992742.png)

